Cyasorb UV 3641

Description

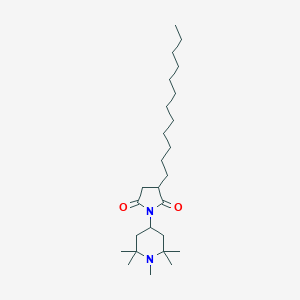

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N2O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-18-23(29)28(24(21)30)22-19-25(2,3)27(6)26(4,5)20-22/h21-22H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZGDDJKSBNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869469 | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106917-30-0 | |

| Record name | 3-Dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidyl)pyrrolidine-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Dodecyl-(1-(1,2,2,6,6-pentamethyl-4-piperidin)-yl)-2,5-pyrrolidindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Photostabilization by Cyasorb Uv 3641

Theoretical Framework of UV Absorption in Cyasorb UV 3641

A primary function of this compound is the absorption of harmful UV radiation. Molecules absorb UV or visible light when electrons transition from a lower energy ground state to a higher energy excited state. shu.ac.uktechnologynetworks.com This absorption is facilitated by specific structural features within the molecule known as chromophores, which possess valence electrons capable of excitation by UV light. shu.ac.ukresearchgate.netvscht.cz By absorbing UV radiation, this compound prevents the energy from being absorbed by the polymer matrix, thus inhibiting the initiation of photodegradation. UV absorbers typically dissipate the absorbed energy through harmless processes, such as converting it into thermal energy. researchgate.net While the precise details of this compound's absorption profile were not explicitly available in the provided text, other UV absorbers like Cyasorb UV-9 are known to absorb strongly in the 300-400 nm range, which is particularly damaging to many polymers. imcd.desyensqo.com

Mechanism of Action: Quenching of Excited States

In addition to absorbing UV light, photostabilizers can also operate by quenching excited states of the polymer. When a polymer molecule absorbs UV energy, it can reach a high-energy excited state, becoming susceptible to bond breaking and radical formation. Quenching involves the transfer of energy from these excited polymer molecules to the photostabilizer. This energy transfer returns the polymer to its stable ground state, preventing it from undergoing detrimental photochemical reactions. Although the specific quenching mechanisms of this compound were not detailed in the search results, excited state quenching is a recognized mode of action for various light stabilizers.

Free Radical Scavenging Pathways of this compound

Polymer photodegradation often proceeds through a free radical chain reaction. UV light can initiate the formation of free radicals within the polymer, which subsequently react with oxygen to form highly reactive peroxy radicals. These radicals can abstract hydrogen atoms from the polymer chains, perpetuating the degradation cycle. This compound, or species derived from it, can interrupt this chain reaction by reacting with and neutralizing these free radicals. researchgate.netnih.govnih.govoatext.com

The photooxidative degradation of polymers is frequently an autocatalytic process, where the degradation products accelerate further degradation. This involves the formation and subsequent decomposition of hydroperoxides, which generate additional free radicals, thereby sustaining the chain reaction. researchgate.net Photostabilizers can inhibit this autocatalytic cycle by scavenging the radical species involved, such as alkyl radicals (R•) and peroxy radicals (ROO•), or by promoting the decomposition of hydroperoxides (ROOH) into stable, non-radical species. researchgate.net While direct evidence for this compound's specific reactions in this context was not found, Hindered Amine Light Stabilizers (HALS), which are often used in conjunction with UV absorbers and share some functional similarities in radical scavenging, are known to be highly effective at breaking the autocatalytic oxidation cycle. researchgate.netepo.orggoogle.com

Peroxide radicals (ROO•) are key intermediates in the photooxidative degradation of polymers, formed by the reaction of alkyl radicals with oxygen. researchgate.netconicet.gov.ar These radicals are highly reactive and can abstract hydrogen atoms from the polymer backbone, generating new alkyl radicals and propagating the degradation chain. researchgate.net Effective free radical scavengers can react directly with these peroxy radicals, forming stable, non-radical products and thereby terminating the chain reaction. researchgate.net Research indicates that the effectiveness of light stabilizers can be linked to their ability to react with peroxide radicals. researchgate.netresearchgate.net Studies on UV/H2O2 systems demonstrate the role of hydroxyl radicals (•OH), which can arise from hydroperoxide decomposition, in initiating radical reactions that lead to the formation of peroxides and peroxyl radicals. conicet.gov.armdpi.comnih.gov The scavenging of these peroxide radicals is a critical step in preventing the progression of polymer degradation.

Synergistic Effects of this compound with Co-additives

To enhance their protective capabilities, photostabilizers like this compound are frequently used in combination with other additives. The co-addition of different stabilizers can result in a synergistic effect, where the combined performance is superior to the sum of the individual components. schem.netresearchgate.net

A particularly effective synergistic combination involves UV absorbers and Hindered Amine Light Stabilizers (HALS). epo.orggoogle.comschem.netepa.gov UV absorbers, such as this compound, primarily function by screening incoming UV radiation, reducing the initial absorption of energy by the polymer. HALS compounds, conversely, are highly efficient free radical scavengers that interrupt the degradation process after radicals have been formed. researchgate.net When used together, the UV absorber reduces the rate at which photodegradation is initiated, while the HALS effectively neutralizes the radicals that are still generated, providing comprehensive protection. epa.gov This synergistic interaction leads to a marked improvement in the material's resistance to weathering and UV exposure compared to using either additive alone. epo.orggoogle.comschem.netresearchgate.netepa.gov Studies have demonstrated that combinations of light stabilizers and antioxidants can significantly improve the weatherability of coatings. schem.net The observed synergism is attributed to the complementary mechanisms of action, where UV absorbers protect against the initial absorption of energy and HALS protect against the subsequent radical-induced degradation. epa.gov

Combinations with Metal Complexes and their Impact on Stability

Metal compounds can be present in polymers for various reasons, such as catalyst residues from the polymerization process (e.g., titanium or manganese compounds in polyesters) epo.org or as intentional additives like pigments (e.g., titanium dioxide, zinc oxide) or specific metal-containing stabilizers google.comcnrs.fr. The presence and nature of these metal species can impact the efficacy of HALS through various mechanisms, including direct interaction with the HALS molecule or participation in the degradation pathways of the polymer.

Research into the interaction between HALS and metal complexes has demonstrated complex behaviors. For instance, studies involving other HALS, such as Cyasorb UV 3346, and nickel complexes in polymer systems like polypropylene (B1209903) have shown that the outcome (synergy or antagonism) depends on factors such as temperature, the specific nature of the HALS and metal complex, and their concentration ratio nih.gov. These interactions can be physical or chemical nih.gov. Synergism may occur when the metal complex and the HALS work together to enhance different aspects of the stabilization process, such as decomposing hydroperoxides (a function sometimes attributed to certain metal compounds or their complexes) while the HALS scavenges radicals. Conversely, antagonistic effects could arise if the metal compound catalyzes the degradation of the HALS or interferes with its radical scavenging cycle.

While specific detailed research findings and quantitative data tables explicitly detailing the synergistic effects of this compound in combination with specific metal complexes on photostability were not extensively available in the consulted literature, the general principles observed with other HALS and metal compounds suggest the potential for such interactions. The incorporation of inorganic functional components, which can include metal oxides, in combination with HALS in polymer compositions like polyamides has been shown to provide a synergistic improvement in resistance to weathering and UV radiation google.comcnrs.fr. This indicates that the strategic combination of HALS with suitable metal-containing additives is a viable approach to enhancing polymer longevity under environmental stress.

Further dedicated research would be necessary to fully elucidate the specific interactions and quantify the impact of various metal complexes on the photostabilization performance of this compound in different polymer systems.

Advanced Methodologies for Investigating Cyasorb Uv 3641 Performance

Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for understanding the molecular-level behavior of Cyasorb UV 3641, providing information on chemical structure, bonding, and the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Product Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying chemical changes and degradation products in materials, including those containing UV stabilizers like this compound. FTIR spectroscopy is well-suited for characterizing materials by probing molecular groups and tracking the disappearance of reactive groups and the formation of degradation products. esrf.fr Studies on polymer degradation induced by accelerated weathering, for instance, utilize FTIR analysis to reveal chemical degradation, such as chain scission and the formation of polar groups. diva-portal.org Changes in FTIR spectra, such as variations in band intensity, can indicate chemical modifications occurring within the material upon exposure to UV radiation. diva-portal.orgcnrs.fr Degradation effects are often observed throughout the material, with more significant changes potentially occurring near the surface. diva-portal.org

FTIR-ATR (Attenuated Total Reflectance) is particularly useful for surface analysis of materials. cnrs.fr By analyzing cross-sections of aged polymers using techniques like micro-FTIR, researchers can assess the depth of alteration and identify degradation gradients, which are typically greatest at the surface and decrease with depth. esrf.fr The formation of carbonyl and carboxyl groups in polymer chains, resulting from photooxidative reactions induced by UV exposure, can be detected using FTIR. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorbance and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique widely used to identify and quantify compounds based on their absorption of light in the UV and visible regions of the spectrum (typically 100 to 900 nm). azooptics.com This technique is based on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions within the molecule. azooptics.comtechnologynetworks.com The resulting spectrum, a plot of absorbance versus wavelength, provides insights into molecular structure, concentration, purity, and functional groups. azooptics.com

For quantitative analysis, UV-Vis spectroscopy relies on the relationship between absorbance and concentration, as described by the Lambert-Beer Law. pro-analytics.net The height of absorption peaks in a UV-Vis spectrum is directly proportional to the concentration of the absorbing species. pro-analytics.net To determine the concentration of an analyte, the absorbance value at a specific wavelength (often the wavelength of maximum absorbance for increased sensitivity) is measured and related to concentration using the molar absorptivity of the substance and the path length of the sample cell. technologynetworks.compro-analytics.netinstanano.com

UV-Vis spectroscopy can be applied to study the absorbance characteristics of this compound and monitor its concentration in various matrices over time, particularly during performance testing under UV exposure. Changes in the absorbance spectrum, such as shifts in peak position or changes in peak intensity, can indicate degradation or depletion of the UV stabilizer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Changes

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used for the chemical characterization of materials. mpg.deub.edu XPS involves irradiating a solid sample with soft monochromatic X-rays in a vacuum, causing the emission of photoelectrons from the top few atomic layers of the material. ub.edu By measuring the kinetic energies of these emitted photoelectrons, researchers can identify the elements present on the surface, determine their quantitative atomic concentration, and gain information about their chemical environment and electronic structure. mpg.deub.edu

XPS is a powerful tool for monitoring changes in the surface chemistry of materials, such as polymers containing UV stabilizers, upon exposure to UV degradation. cnrs.frnist.gov Preliminary XPS results in studies of polymer degradation have shown that chemical changes occur on the surface and that factors like the type of pigment can affect the extent of degradation. nist.gov Analysis of core-level spectra in XPS allows for the extraction of chemical information by fitting peaks to determine the amount of each type of bond present on the surface. ub.edu For example, changes in the C 1s and O 1s spectra can indicate hydrocarbon decomposition, formation of hydroxyl species, and changes in the ratios of carbon and oxygen on the surface after UV irradiation. nih.gov

While direct studies on this compound using XPS were not found in the search results, the technique's ability to analyze surface chemical changes makes it relevant for understanding how the UV stabilizer and the surrounding matrix are affected by UV exposure at the surface level, where degradation often initiates. diva-portal.org

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a magnetic resonance technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and transition metal ions. bruker.comciqtekglobal.com EPR is a unique and versatile technique for studying radical reactions and processes due to its ability to unambiguously detect paramagnetic species in a direct and non-intrusive manner. bruker.com It can identify, quantify, and characterize these species in various states, including solid and liquid. bruker.com

Free radicals play a significant role in the UV-induced degradation of polymers. EPR spectroscopy enables the non-invasive quantification and characterization of free radicals formed in materials upon UV irradiation. nih.govresearchgate.net Studies have used EPR to examine the formation of free radicals in various substances exposed to UV light, determining the influence of irradiation time on radical properties and concentrations. researchgate.net EPR spectroscopy can provide information on the types of radicals formed, their concentration, and potentially their localization within the material. nih.govnih.gov While direct EPR studies on radical formation in this compound were not found, the technique is highly relevant for investigating the mechanism by which this compound protects materials by potentially scavenging or interfering with the formation of free radicals induced by UV radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of compounds and studying molecular interactions. mestrelab.comresearchgate.netrssl.com Both liquid-state and solid-state NMR provide detailed molecular insights into the structure, conformation, and dynamics of molecules. researchgate.net NMR allows for the identification of different components within a material and the analysis of chemical structure. researchgate.net

NMR spectroscopy is crucial for structural elucidation, particularly for complex molecules. mestrelab.comresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, TOCSY, and NOESY, are used to distinguish overlapping signals and establish connectivity between atoms, helping to define the molecular structure. researchgate.net Advanced NMR techniques, including those combined with computational methods, aid in resolving structural mysteries and determining stereochemical configuration and conformation. mestrelab.com

For this compound, NMR spectroscopy can be used to confirm its structure, assess its purity, and investigate any structural changes that might occur during degradation. Furthermore, NMR can provide insights into how this compound interacts with the polymer matrix or other additives, which can influence its performance and migration behavior.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components within a mixture, allowing for the identification and quantification of specific compounds like this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for the separation and quantification of various compounds. nih.govresearchgate.net HPLC coupled with UV detection (HPLC-UV) is a common configuration that utilizes the UV absorbance properties of analytes for their detection and quantification after separation on a chromatographic column. nih.govresearchgate.net This method allows for the determination of the concentration of target compounds in complex matrices. nih.gov The peak area in a chromatogram obtained by HPLC-UV is strongly dependent on the flow rate and is used for quantification. chromatographyonline.com

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique used to separate molecules based on their size. researchgate.netnih.gov SEC-HPLC methods have been developed to determine the concentration of UV stabilizers and antioxidants in materials like polymer bottles. nih.gov These methods can separate a mixture of stabilizers and quantify them in a single run. nih.gov

Chromatographic methods like HPLC-UV and SEC-HPLC are vital for analyzing the concentration of this compound in materials over time, assessing its migration or leaching, and identifying and quantifying any degradation products that may form. This quantitative information is critical for evaluating the long-term performance and effectiveness of the UV stabilizer.

Capillary Zone Electrophoresis (CZE) with UV and Mass Spectrometric Detection for Oligomer Analysis

Capillary Zone Electrophoresis (CZE) coupled with UV and Mass Spectrometric (MS) detection has been applied for the analysis of oligomers related to this compound. This technique is valuable for separating and identifying different oligomeric species, which can be present in the stabilizer formulation or formed during processing or aging. The combination of CZE's high separation efficiency with the sensitive and selective detection capabilities of UV and MS allows for detailed characterization of the oligomer distribution.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry for Additive Characterization

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a fundamental technique for the characterization of additives like this compound in polymer matrices. This method enables the separation of this compound from the polymer matrix and other additives, followed by its identification and quantification using MS detection. HPLC-MS provides detailed information about the presence and concentration of the stabilizer, which is essential for assessing initial additive loading and monitoring its depletion over time.

Mass Spectrometry Techniques

Mass spectrometry plays a critical role in identifying degradation products and determining the molecular weight distribution of this compound and related species.

Orbitrap Mass Spectrometry for Degradation Product Identification

Orbitrap Mass Spectrometry is a high-resolution mass spectrometry technique used for the identification of degradation products of this compound. Its high mass accuracy and resolving power allow for the determination of the elemental composition of unknown degradation species, facilitating their structural elucidation. This is particularly important for understanding the chemical transformations that this compound undergoes during photo- or thermal degradation in polymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is employed to determine the molecular weight distribution of this compound, particularly its oligomeric components. MALDI-TOF-MS is well-suited for analyzing relatively high molecular weight compounds and mixtures, providing insights into the distribution of different oligomer chain lengths present in the stabilizer. This information is valuable for quality control and for understanding how the oligomer distribution might affect the stabilizer's performance and migration behavior.

Diffusion and Migration Studies of this compound within Polymer Matrices

The effectiveness of this compound in providing long-term protection is significantly influenced by its mobility within the polymer matrix. Studies investigating the diffusion and migration of this compound are therefore crucial. These studies typically involve exposing polymer samples containing the stabilizer to various conditions (e.g., elevated temperature, contact with different media) and monitoring the concentration of the stabilizer over time and spatial location using analytical techniques like HPLC-MS. Migration to the surface or out of the polymer can lead to depletion and loss of protective function.

Fickian Diffusion Models for Additive Depletion

Fickian diffusion models are commonly applied to describe and predict the depletion of additives like this compound from polymer matrices. These models are based on Fick's laws of diffusion and relate the rate of diffusion to the concentration gradient of the additive within the polymer. By fitting experimental migration data to Fickian models, diffusion coefficients for this compound in specific polymer types can be determined. These coefficients are essential parameters for predicting the long-term performance and service lifetime of stabilized polymer products under various environmental conditions.

Accelerated Weathering and Durability Testing

Accelerated weathering and durability testing are crucial for predicting the long-term performance of materials, particularly polymers stabilized with compounds like this compound, when exposed to environmental stressors such as UV light, temperature, and moisture kiyorndlab.comn-denkei.com. These tests simulate prolonged outdoor exposure in a condensed timeframe using specialized equipment kiyorndlab.comn-denkei.com. The goal is to gather critical data on how materials will degrade over time, including changes in visual and structural properties kiyorndlab.comatslab.com. Accelerated weathering testers utilize light sources, often xenon arc lamps or fluorescent UV lamps, to mimic sunlight, along with controlled temperature and moisture cycles (such as water spray or condensation) to replicate rain and dew n-denkei.comusm.my.

Xenon Arc Exposure Testing (e.g., ASTM G155, Cycle 1)

Xenon arc exposure testing, as standardized by methods like ASTM G155, is a widely used technique to simulate the effects of sunlight on non-metallic materials imat-uve.demicomlab.comwewontech.com. ASTM G155 provides basic principles and operating procedures for using xenon arc light and water apparatus to reproduce weathering effects from sunlight and moisture wewontech.com. Xenon arc lamps are capable of simulating the full spectrum of sunlight usm.my. Various cycles are specified within ASTM G155 to replicate different exposure conditions. For instance, Cycle 1 involves specific conditions for light exposure, temperature, and humidity, though the length of the dark period, and temperature or relative humidity during this period, are not specified in some descriptions imat-uve.dewewontech.com. This type of testing is essential for evaluating the resistance of materials to rigorous environmental conditions and predicting their long-term performance and durability micomlab.com.

Correlation of UV Stabilizer Consumption with Polymer Lifetime

The consumption or depletion of UV stabilizers within a polymer matrix is a key factor influencing the material's long-term durability and lifetime under UV exposure. Research on the degradation of solar modules, which often utilize polymer encapsulants containing UV stabilizers, has shown that UV stabilizer consumption can serve as an early indicator of module degradation researchgate.net. Specifically, studies have indicated that the degradation kinetics of the UV stabilizer are directly linked to the degradation of the encapsulant polymer researchgate.net. Monitoring the depletion of the UV stabilizer can potentially be utilized to evaluate the remaining lifetime of the polymer component researchgate.net. While direct studies detailing the correlation of this compound consumption with the lifetime of specific polymers were not prominently featured, the general principle applies: as the stabilizer is consumed in protecting the polymer from UV-induced degradation, its concentration decreases, eventually leading to the onset of significant polymer degradation. The presence of stabilizers like this compound contributes to improved heat stability and allows for a broader processing window in certain polymer compositions, such as heat-stabilized polyamide googleapis.com.

Analysis of Mechanical Property Retention Post-Exposure

A critical aspect of evaluating the performance of UV stabilizers like this compound is the assessment of the mechanical properties of the stabilized polymer after exposure to accelerated weathering or thermal aging. UV radiation and other environmental factors can lead to the degradation of polymer chains, resulting in a decline in mechanical strength, flexibility, and impact resistance atslab.comgoogle.com. Effective UV stabilization helps to mitigate these degradation processes, thereby preserving the mechanical integrity of the material over time google.comimcd.nl. Accelerated weathering tests can evaluate structural properties such as impact resistance, tensile strength, and abrasion resistance following exposure atslab.com. For example, in heat-stabilized polyamide compositions containing this compound, mechanical properties, such as those measured by falling dart tests, showed significantly better retention after exposure to elevated temperatures compared to compositions without the stabilizer or with only a single organic stabilizer googleapis.com. The data below illustrates the impact of stabilization on the energy required for failure in a falling dart test after thermal exposure.

| Composition Type | Exposure Time (minutes) | Falling Dart Test Energy (Joules) |

| Stabilized (containing organic and inorganic stabilizers, including potentially this compound) googleapis.com | 1000 | > 200 |

| Comparative (no organic stabilizer) googleapis.com | 200 | < 200 |

| Comparative (only one organic stabilizer) googleapis.com | 200 | < 200 |

Note: Data derived from figures and descriptions in EP 3172273 B1 googleapis.com. The "Stabilized" composition in the source includes a combination of stabilizers, with this compound mentioned as a potential component.

The retention of mechanical properties after long-term UV or thermal exposure is a key benefit provided by effective UV stabilization systems, ensuring the continued performance and service life of polymeric materials in demanding applications google.comimcd.nl.

Applications and Performance of Cyasorb Uv 3641 in Polymer Systems

Photovoltaic Module Encapsulants: Ethylene-Vinyl Acetate (B1210297) (EVA) Copolymer Stability

Ethylene-Vinyl Acetate (EVA) copolymer is a widely used encapsulant material in crystalline-silicon based photovoltaic (PV) modules, providing optical coupling, mechanical support, environmental protection, and electrical insulation. nih.govpv-tech.orgpswenergy.com.auresearchgate.net However, EVA is susceptible to degradation from heat, moisture, and UV radiation, which can lead to issues like delamination, corrosion, and discoloration, ultimately affecting module performance and lifespan. nih.govresearchgate.netresearchgate.netfraunhofer.de UV stabilizers and antioxidants are incorporated into PV-grade EVA films to mitigate these degradation processes. researchgate.netresearchgate.net

While the search results specifically mention Cyasorb UV 531 and Tinuvin 770 as UV additives studied in EVA encapsulants, and discuss the degradation kinetics of these specific compounds researchgate.netresearchgate.netresearchgate.net, Cyasorb UV 3641, as a HALS, functions through a radical scavenging mechanism that complements the action of UV absorbers like benzophenones or benzotriazoles. nih.govresearchgate.nettappi.org The effectiveness of HALS in polyolefins, including PE and PP (components of EVA), is well-documented in providing long-term UV and thermal protection. syensqo.comimcd.deimcd.dkimcd.de

Impact on Encapsulant Degradation Kinetics

The degradation of EVA involves physical-chemical mechanisms influenced by temperature, moisture, and UV irradiation. researchgate.net UV irradiation can lead to Norrish reactions, causing deacetylation, formation of ketones, aldehydes, acetic acid, and radicals. fraunhofer.de Radicals can induce chain scission and crosslinking, with oxygen promoting chain scission. fraunhofer.de The degradation kinetics of UV additives in EVA encapsulants can be derived using quantification methods. researchgate.net For instance, the degradation kinetics of the UV absorber Cyasorb UV 531 and the UV stabilizer Tinuvin 770 have been investigated, showing a link between stabilizer consumption and encapsulant degradation. researchgate.netresearchgate.net The loss rate of UV absorbers and the rate of discoloration can follow a sigmoidal pattern. researchgate.netresearchgate.net

While direct data on this compound's impact on EVA degradation kinetics is not explicitly detailed in the provided results, the general mechanism of HALS involves scavenging free radicals generated during photo-oxidation, thereby interrupting the degradation chain reaction. nih.govtappi.org This action would contribute to slowing down the degradation kinetics of the EVA polymer matrix. Studies on other HALS, such as Tinuvin 770 and Cyasorb UV 3346, have shown their effectiveness in inhibiting carbonyl formation and mass loss in polymers under thermal oxidation. cnrs.fr

Prevention of Module Browning and Performance Loss

A significant issue in EVA-encapsulated PV modules is the browning or yellowing of the encapsulant, which leads to reduced light transmission and subsequent power output loss. researchgate.netosti.gov This discoloration is attributed to the photothermal degradation of EVA and the formation of chromophores, which can result from the decomposition or interaction of additives like curing agents, UV absorbers, and antioxidants. researchgate.netosti.gov

The use of UV stabilizers, such as HALS, helps to prevent or slow down the formation of these discoloring species by mitigating the photo-oxidation process. researchgate.nettappi.org While specific data for this compound in preventing EVA browning was not found, the role of UV stabilizers in general, and HALS specifically, in maintaining the optical clarity and preventing discoloration of polymers exposed to UV radiation is well-established. imcd.detappi.orgimcd.deimcd.dk Effective UV protection is crucial for maintaining the performance and extending the lifespan of PV modules. nih.govpswenergy.com.au

Polyolefin Stabilization: Polypropylene (B1209903) (PP) and Polyethylene (PE)

Polyolefins like Polypropylene (PP) and Polyethylene (PE) are widely used in various applications, including those requiring outdoor exposure. syensqo.comepsotech.com However, they are susceptible to degradation when exposed to UV light, heat, and oxygen, leading to a loss of mechanical properties, color fade, and surface degradation. nih.govsyensqo.comtappi.orgepsotech.com UV stabilizers, particularly HALS, are crucial for enhancing the weatherability and long-term performance of polyolefins. nih.govsyensqo.comtappi.orgimcd.deimcd.dkvinidex.com.au this compound is identified as a UV stabilizer suitable for polyolefins, including PE and PP. google.comsyensqo.com

Enhancing Weathering Resistance in Outdoor Applications

Exposure to the ultraviolet portion of sunlight initiates free radical oxidation reactions in polyolefins, resulting in oxidation products, polymer chain scission, and loss of physical properties. researchgate.nettappi.orgvinidex.com.au HALS compounds are highly effective in scavenging these free radicals, thereby inhibiting the photo-oxidation process and extending the service life of polyolefins in outdoor applications. nih.govtappi.org

Studies on the weathering resistance of polyolefins with UV stabilization demonstrate the significant improvement in property retention compared to unstabilized materials. For example, in flame-retardant PP stadium seats, a UV stabilized system maintained 50% of its elongation properties for 1800 hours and 70% of its breaking strength for up to 6000 hours in accelerated weathering tests, whereas the control sample lost elastic properties much earlier. researchgate.net Similarly, the addition of HALS additive UV-3346 at 0.2% provided over 30 months of service life to PE pipes (B44673) before losing 50% of original elongation, compared to 6-9 months for unstabilized material. vinidex.com.au

While specific experimental data for this compound's impact on the weathering resistance of PP and PE is not detailed in the provided snippets, its classification as a HALS suitable for these polymers suggests it functions through similar mechanisms, contributing to enhanced UV resistance and long-term durability in outdoor environments. google.comgoogle.comsyensqo.com

Influence on Color and Gloss Retention

Maintaining the aesthetic properties, such as color and gloss, is important for many outdoor polyolefin applications. researchgate.net UV degradation can lead to pigment fading and surface deterioration, resulting in a loss of color and gloss. researchgate.netvinidex.com.aunih.gov

UV stabilizers, including HALS and UV absorbers, play a vital role in preserving the original color and gloss of polyolefin products by protecting the polymer matrix and pigments from UV-induced degradation. tappi.orgnih.gov For instance, in the study on flame-retardant PP stadium seats, the UV stabilized system showed significantly better gloss retention compared to the control. researchgate.net The control system had a color shift (delta E value) after 500 hours similar to the UV stabilized system after 3500 hours in accelerated weathering. researchgate.net

This compound, as a UV stabilizer, is expected to contribute to the color and gloss retention of stabilized polyolefin systems by minimizing the degradation that causes these aesthetic changes. imcd.deimcd.dk

Copolyester Systems: Polyethylene-co-CHDM-terephthalate (PETG) and Polycyclohexylenedimethylene-Co-TMCD-terephthalate (PCTT)

Copolyesters like Polyethylene-co-CHDM-terephthalate (PETG) and Polycyclohexylenedimethylene-Co-TMCD-terephthalate (PCTT) are used in various applications, and their durability under UV exposure is a relevant consideration, especially for outdoor use. researchgate.netresearchgate.net PETG offers improved impact strength and print stability compared to traditional PET but still has limited resistance to prolonged UV exposure. researchgate.net PCTT can offer high heat resistance and impact strength. researchgate.net

The incorporation of suitable UV stabilizers and antioxidant additives is advisable to mitigate long-term performance degradation in these copolyester systems when long-term outdoor use is essential. researchgate.net Cyasorb UV 3638 is mentioned as a UV stabilizer studied for its influence on the photostability of PETG and PCTT films. researchgate.net While this compound is not explicitly mentioned in the context of PETG and PCTT in the provided search results, its function as a HALS suggests it could potentially be used to enhance the UV stability of these materials, similar to other UV stabilizers. The effectiveness of different UV stabilizers can vary depending on the specific polymer matrix and application requirements.

Here is a data table summarizing some of the performance aspects discussed:

| Polymer System | Application Area (Examples) | Degradation Mechanism (UV-Induced) | Impact of Stabilization (General) | Relevant Performance Indicators (Examples) |

| Ethylene-Vinyl Acetate (EVA) | Photovoltaic Module Encapsulants | Deacetylation, chain scission, chromophore formation, browning researchgate.netfraunhofer.de | Reduced degradation rate, prevention of discoloration, maintenance of optical clarity researchgate.netosti.gov | Optical transmittance, color (browning), power output researchgate.netosti.gov |

| Polypropylene (PP) | Outdoor applications, automotive parts, stadium seats syensqo.comresearchgate.net | Photo-oxidation, chain scission, loss of mechanical properties researchgate.nettappi.org | Enhanced weathering resistance, retention of mechanical properties nih.govresearchgate.net | Elongation retention, breaking strength retention researchgate.net |

| Polyethylene (PE) | Outdoor applications, pipes, films syensqo.comvinidex.com.au | Photo-oxidation, loss of mechanical properties tappi.orgvinidex.com.au | Enhanced weathering resistance, extended service life vinidex.com.au | Elongation retention, resistance to embrittlement vinidex.com.au |

| Copolyesters (PETG, PCTT) | Various, potentially outdoor use researchgate.netresearchgate.net | Oxidative degradation from UV radiation researchgate.net | Mitigation of long-term performance degradation researchgate.net | Photostability, mechanical properties (implied) |

Mitigation of Photodegradation in Films

UV absorbers and light stabilizers play a significant role in protecting polymer films from photodegradation. The effectiveness of UV stabilizers in films can be influenced by factors such as diffusion and evaporation of the additive from the film surface, especially in thin films. researchgate.net Studies on the degradation kinetics of UV additives in polymer encapsulants, such as ethylene-vinyl acetate copolymer (EVA) used in photovoltaic modules, have shown that the consumption of the UV stabilizer can be an early indicator of module degradation. researchgate.net While UV absorbers are consumed through mechanisms like yellowing-photobleaching and can diffuse through the encapsulant, the limited interface with air in certain applications may prevent evaporation. researchgate.net The total UV absorber content in some film studies has been observed to remain approximately constant, suggesting that the underlying mechanism, such as keto-enol tautomerism in certain UV absorbers, works reversibly under applied weathering parameters, leading to redistribution rather than total loss of the additive. researchgate.net

Proposed Degradation Mechanisms in Copolyester Model Compounds

Photodegradation mechanisms in polymers, including copolyesters, can involve complex processes leading to changes in the material's structure and properties. Research involving irradiated model compounds can provide insights into these mechanisms. For instance, studies on irradiated copolyester films, such as those based on PETG, have shown a redshift in the optical absorbance edge and a decrease in the optical gap, indicating structural changes. researchgate.net Photodegradation can lead to a decrease in characteristic functional groups and the formation of new bands linked to oxidation and the creation of conjugated carbon-carbon double bonds. researchgate.net The hydrophilicity of irradiated surfaces may also increase due to surface oxidation. researchgate.net Proposed degradation mechanisms for model compounds are often based on spectroscopic analysis, such as XPS spectra, and can be supported by theoretical calculations like density functional theory to predict degradation products and characterize the reactivity of the compounds. researchgate.net While the search results did not provide specific proposed degradation mechanisms directly involving this compound in copolyester model compounds, the general principles of photodegradation in polyesters and the methods used to study these mechanisms in model systems are relevant to understanding the environment in which this compound would function.

Automotive Thermoplastic Polyolefins (TPOs) and Reinforced Plastics

This compound is specifically engineered for use in thermoplastic polyolefins (TPOs) and reinforced plastics, particularly in automotive applications. syensqo.comsolvay.com These materials are widely used in vehicles due to their favorable balance of properties, but they require effective UV stabilization to withstand the demanding conditions of automotive use.

Meeting Automotive UV Weathering Specifications

Automotive components are subjected to stringent UV weathering specifications to ensure long-term performance and appearance. solvay.comunivarsolutions.com Advanced UV stabilizers, such as those within the Cyasorb product family, are designed to enable TPOs and reinforced plastics to meet and surpass these global automotive UV weathering requirements. solvay.comunivarsolutions.com These specifications often include criteria for maintaining color, gloss, and physical properties under extended exposure to UV light, extreme temperatures, and other environmental factors. syensqo.comsolvay.com

Performance in Interior and Exterior Components

This compound and related Cyasorb products are utilized in both interior and exterior automotive components made from TPOs and reinforced plastics. syensqo.comsolvay.comrheniumshop.co.il For exterior applications, UV stabilizers protect parts like bumpers, fender liners, and cowl vents from photodegradation and weathering. solvay.com In interior applications, such as instrument panels, door panels, and seat back covers, UV stabilizers help prevent discoloration, cracking, and loss of physical integrity caused by sunlight exposure through windows. solvay.com The performance benefits in automotive applications include outstanding UV stability, excellent color stability, low volatility, and resistance to mold deposit. baoxuchem.com Some advanced stabilizers also offer low VOC emission, low fogging, and no interference with paint adhesion, which are critical requirements for automotive interior components. solvay.comunivarsolutions.com

Other Polymer Applications (e.g., PVC, Polycarbonate, Polyesters, Acrylics)

Beyond automotive TPOs and reinforced plastics, this compound and other Cyasorb UV stabilizers are effective in a range of other polymer applications, including PVC, polycarbonate, polyesters, and acrylics. rheniumshop.co.ilsyensqo.com

In PVC (polyvinyl chloride), UV stabilizers are essential to prevent dehydrochlorination and oxidation initiated by UV radiation, which lead to discoloration and embrittlement. performanceadditives.uskiwa.com While the search results did not specifically detail the performance of this compound in PVC, other Cyasorb UV absorbers and stabilizers are indicated for use in flexible and rigid PVC, providing general-purpose UV protection. baoxuchem.comperformanceadditives.us

Polycarbonate (PC) is susceptible to yellowing and loss of mechanical properties upon UV exposure. scribd.comexolongroup.com UV absorbers are generally considered more effective than HALS in stabilizing BPA-PC against harmful UV light. scribd.com Specific Cyasorb UV absorbers are recommended for PC molding and sheets, providing general purpose UV protection and outstanding UV durability in PC. syensqo.com

Polyesters, such as PET and PBT, also benefit from UV stabilization to prevent photodegradation, which can lead to reduced molecular weight, loss of tensile strength, and yellowing. baoxuchem.comsyensqo.comperformanceadditives.us Certain Cyasorb UV products are highlighted for their excellent UV protection in PET films, fibers, and molded parts, as well as in copolyester sheets and PBT. syensqo.com These stabilizers help protect polyester (B1180765) films from premature damage, particularly under severe exposure conditions. performanceadditives.us

Acrylics (e.g., PMMA) are known for their excellent clarity and weatherability, but UV absorbers can further enhance their long-term performance in outdoor applications by preventing yellowing and maintaining optical properties. baoxuchem.comperformanceadditives.uschemicalbook.in While direct information on this compound in acrylics was not extensively found, other Cyasorb products and similar UV absorbers are indicated for use in acrylic resins, providing excellent light stability. baoxuchem.comperformanceadditives.us

Environmental Considerations and Life Cycle Assessment of Uv Stabilizers

Environmental Fate and Transport of UV Filters

The environmental fate and transport of UV filters and stabilizers are influenced by their physicochemical properties, such as solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties dictate how these compounds distribute among different environmental compartments like water, sediment, soil, and air, and how they are transported through processes like dissolution, volatilization, adsorption, and runoff. wikipedia.org Hydrophobic UV stabilizers, characterized by high Kow values, tend to have a high potential for sorption to solid matrices like sediment and soil. atamankimya.com

The ultimate exposure of environmental receptors to UV filters is significantly impacted by their interaction with the natural environment once released. wikipedia.org Routes of exposure into the environment can be both indirect, such as through wastewater treatment plants and land runoff, and direct, such as rinse-off during recreational activities in water bodies. wikipedia.org

Detection in Aquatic Environments (e.g., seawater, wastewater)

UV filters and stabilizers have been detected in various aquatic environments, including seawater and wastewater, due to their widespread use in products like sunscreens and their eventual release into water systems. wikipedia.orgindiamart.com The presence of these compounds in coastal areas frequented by tourists can be particularly high, posing a potential risk to aquatic life. indiamart.com While general concerns exist regarding the presence of UV stabilizers in aquatic environments, specific data on the detection of Cyasorb UV 3641 in seawater or wastewater is not available in the provided search results.

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the process by which chemicals accumulate in the tissues of organisms, while biomagnification is the increasing concentration of these chemicals in organisms at successively higher levels in a food chain. wikipedia.org The potential for bioaccumulation of UV filters is primarily driven by their lipophilicity, often indicated by the log Kow value. atamankimya.comwikipedia.org Several organic UV filters have log Kow values above 6, suggesting a high potential for bioaccumulation in aquatic environments. atamankimya.comwikipedia.org

Studies on other UV stabilizers have shown varying bioaccumulation potentials. For instance, Cyasorb UV-531 has been reported to have a low potential for bioaccumulation but is considered persistent and toxic. sci-rep.com Another UV stabilizer, UV326, is considered very bioaccumulative based on studies in fish. uni.lu Bioaccumulation of UV stabilizers can occur primarily through ingestion by organisms. atamankimya.com Biomagnification of some UV stabilizers, such as UV531, has been observed in aquatic food chains. atamankimya.com

Specific data on the bioaccumulation and biomagnification potential of this compound is not available in the provided search results. However, as a UV stabilizer, its potential for bioaccumulation would likely depend on its specific physicochemical properties, particularly its lipophilicity and its persistence in the environment.

Ecotoxicological Impacts on Biotic Communities

UV stabilizers, upon entering the environment, can pose risks to various biotic communities. The ecotoxicological impacts can vary depending on the specific compound, its concentration, and the sensitivity of the exposed organisms.

Effects on Marine Organisms (e.g., coral bleaching, aquatic animals)

Some UV filters used in products like sunscreens have been linked to adverse effects on marine organisms, including coral bleaching and toxicity to aquatic animals. ghostarchive.orgatamankimya.comamericanelements.comfishersci.sethegoodscentscompany.comeurekalert.org Coral bleaching involves the expulsion of symbiotic algae (zooxanthellae) from coral tissue, often triggered by stressors like elevated seawater temperatures and certain chemicals. atamankimya.comchemeurope.com Studies have indicated that some sunscreen UV filters, such as oxybenzone (B1678072) and octinoxate, can be detrimental to coral health, causing deformities in coral larvae and damage to DNA. ghostarchive.orgatamankimya.com

Beyond corals, UV filters can also exhibit toxicity to other aquatic organisms. For example, some organic UV filters have shown toxicity to marine bacteria, which play crucial roles in biogeochemical cycles. thegoodscentscompany.com Studies on other Cyasorb products have indicated aquatic toxicity. Cyasorb UV-3853 is classified as very toxic to aquatic life with long-lasting effects. chemcentral.com Cyasorb UV-531 is classified as harmful to aquatic organisms. sci-rep.comstobec.com Cyasorb UV-3529 is classified as highly toxic to aquatic invertebrates. wikipedia.orgindustrialchemicals.gov.au

While the ecotoxicological effects of some UV stabilizers and filters on marine organisms, including coral bleaching and toxicity to aquatic animals, have been studied, specific data on the effects of this compound on these organisms is not available in the provided search results.

Impact on Photosynthetic Organisms (e.g., phytoplankton, microalgae)

Photosynthetic organisms, such as phytoplankton and microalgae, form the base of many aquatic food webs and are sensitive to changes in their environment. wikidata.orgsigmaaldrich.com While the provided search results discuss the impact of UV radiation itself on phytoplankton photosynthesis and distribution, there is limited specific information on the direct impact of UV stabilizers like this compound on these organisms.

Studies on the impact of UV radiation on phytoplankton have shown that increased UV exposure can affect their productivity, biomass, and species composition. wikidata.orgthegoodscentscompany.com UV radiation can damage photosynthetic pigments and other vital biomolecules in phytoplankton. sigmaaldrich.com Some studies suggest that smaller phytoplankton cells may be more vulnerable to UV radiation than larger ones. sigmaaldrich.com

While the effects of UV radiation on photosynthetic organisms are well-documented, specific research findings on the impact of this compound or other Cyasorb UV stabilizers on phytoplankton or microalgae are not available in the provided search results. However, given that some other UV stabilizers have demonstrated aquatic toxicity, potential impacts on photosynthetic microorganisms would warrant investigation.

Sustainable Strategies for Polymer Stabilization

Sustainable strategies for polymer stabilization aim to minimize the environmental impact associated with the production, use, and disposal of polymers and the additives they contain, such as UV stabilizers. These strategies involve considering the entire life cycle of the polymer product.

Approaches to sustainable polymer stabilization include the development and use of more environmentally friendly UV stabilizers. This can involve designing stabilizers with lower toxicity, reduced bioaccumulation potential, and increased biodegradability. 3vsigmausa.com The use of hindered amine light stabilizers (HALS) is considered a more environmentally friendly option compared to some older stabilizers. 3vsigmausa.com HALS work by neutralizing free radicals formed during UV exposure, providing long-term protection. 3vsigmausa.comvecortech.comachillesusa.com UV absorbers, another class of UV stabilizers, function by absorbing UV radiation and dissipating it as heat. achillesusa.comwikipedia.org Often, a combination of different types of stabilizers is used to provide comprehensive protection. 3vsigmausa.comvecortech.com

Another aspect of sustainable strategies involves improving the durability and lifespan of polymer products through effective stabilization, thereby reducing waste. wikipedia.org By preventing UV-induced degradation, UV stabilizers contribute to extending the service life of plastics used in various outdoor applications, such as construction, agriculture, and automotive components. achillesusa.comwikipedia.orgwikipedia.org This extended lifespan can lead to reduced replacement needs and associated environmental burdens.

Furthermore, research is ongoing to develop innovative stabilization technologies, including solutions for stabilizing polymers against high-energy UV-C radiation used in disinfection, which can serve as an environmentally friendly process by potentially reducing the need for single-use plastic waste associated with chemical disinfectants. wikipedia.org

While the provided search results discuss general sustainable strategies for polymer stabilization and the role of UV stabilizers like HALS and UV absorbers in extending product lifespan, specific information on how this compound fits into these strategies or its contribution to the sustainability profile of polymers is not available.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| This compound | 106917-30-0 | CAS number provided in search results. |

| 4-Piperidinol, 2,2,6,6-tetramethyl- | 80380 | Component of Cyasorb UV-3853 chemcentral.com. |

| Cyasorb UV-531 (Benzophenone-12) | 75020 | CAS 1843-05-6 sci-rep.comstobec.com. |

| Cyasorb UV-3529 | Not available | Described as a notified polymer wikipedia.orgindustrialchemicals.gov.au. |

| Cyasorb UV-24 (Dioxybenzone) | 8569 | CAS 131-53-3 nih.gov. |

| Cyasorb UV-1164 (Tinuvin 1164) | 75766 | CAS 2725-22-6 nih.gov. |

| Oxybenzone (Benzophenone-3) | 4632 | CAS 131-57-7 uni.luwikidata.orgthegoodscentscompany.comwikipedia.orgyale.edu. |

| Octinoxate (Ethylhexyl Methoxycinnamate) | 5355130 | CAS 5466-77-3 atamankimya.comatamankimya.comsigmaaldrich.comwikipedia.org. |

| Octocrylene | 22571 | CAS 6197-30-4 ghostarchive.orgsigmaaldrich.commacsenlab.comthegoodscentscompany.com. |

| Avobenzone | 3031251 | CAS 70356-09-1 indiamart.comwikipedia.orgsci-rep.comwikipedia.orguni.luchemeurope.com. |

| Homosalate | 8362 | CAS 118-56-9 thegoodscentscompany.comwikipedia.orgnih.govcenmed.comuni-goettingen.de. |

| Padimate O | 30541 | CAS 21245-02-3 wikipedia.orgchemeurope.comnih.govnih.govfishersci.ca. |

| Zinc Oxide (ZnO) | 14904 | CAS 1314-13-2 (typical) atamankimya.comfishersci.comereztech.com. |

| Titanium Dioxide (TiO2) | 14862 | CAS 13463-67-7 (typical) americanelements.comfishersci.sewikipedia.orgvecortech.comfishersci.comereztech.com. |

| UV326 | 27536 | atamankimya.comuni.luumweltprobenbank.de. |

| UV327 | 31370 | atamankimya.comumweltprobenbank.de. |

| UV328 | 33263 | CAS 25973-55-1 atamankimya.comumweltprobenbank.dewikipedia.orgnih.govnih.gov. |

| UV329 | 31372 | atamankimya.comuni.lu. |

| UV 234 | 84657 | uni.luumweltprobenbank.de. |

| UV P | 83813 | uni.lu. |

Interactive Data Table: Environmental Properties and Toxicity of Selected UV Stabilizers

| Compound Name | Aquatic Toxicity Classification (where available) | Biodegradability (where available) | Bioaccumulation Potential (where available) | Relevant Search Result Index |

| This compound | Data not available | Data not available | Data not available | - |

| Cyasorb UV-3853 | Very toxic to aquatic life with long lasting effects. chemcentral.com | Conclusion not possible for a mixture. chemcentral.com | Data not explicitly stated for the mixture. chemcentral.com | chemcentral.com |

| Cyasorb UV-531 | Harmful to aquatic organisms. sci-rep.comstobec.com | Not readily biodegradable. sci-rep.com | Low potential for bioaccumulation, but considered persistent and toxic. sci-rep.com | sci-rep.comstobec.com |

| Cyasorb UV-3529 | Highly toxic to aquatic invertebrates. wikipedia.orgindustrialchemicals.gov.au | Not readily biodegradable. wikipedia.orgindustrialchemicals.gov.au | Low potential for bioaccumulation due to large molecular size and low water solubility. wikipedia.orgindustrialchemicals.gov.au | wikipedia.orgindustrialchemicals.gov.au |

| UV326 | Data not explicitly stated. | Data not explicitly stated. | Considered very bioaccumulative (BCF ≥ 5000). uni.lu | uni.lu |

| UV328 | May cause long lasting harmful effects to aquatic life. wikipedia.org | Data not explicitly stated. | Persistent, bioaccumulative, and toxic (PBT). wikipedia.org | wikipedia.org |

| Organic UV filters (general) | Acute toxicities range for algae, daphnids, and fish. ereztech.com | Lack biodegradation data for soils and marine waters for nearly all. wikipedia.org | Range of bioaccumulation potentials, driven by lipophilicity. wikipedia.org | wikipedia.orgwikipedia.orgereztech.com |

Development of Environmentally Benign UV Stabilizers

The development of environmentally benign UV stabilizers is an active area of research within the polymer additive industry. Hindered Amine Light Stabilizers (HALS), including polymeric types like this compound, are generally considered more environmentally friendly compared to older classes of UV stabilizers, such as some nickel organics which have been replaced due to serious environmental impacts. 3vsigmausa.comeuroplas.com.vn HALS function by scavenging free radicals generated by UV exposure, preventing the degradation of the polymer structure, and are regenerated during this process, leading to long-lasting protection. 3vsigmausa.comsongwon.comuvabsorber.comtotalconnection.com This mechanism, which differs from UV absorbers that convert UV light into heat, contributes to the extended lifespan of materials. 3vsigmausa.comcore.ac.ukbasf.com By prolonging product life, HALS can indirectly contribute to sustainability by reducing the need for frequent replacements, potentially decreasing waste and the environmental footprint associated with production and disposal. ontosight.ai While the concept of environmentally benign stabilizers is evolving to include bio-based and biodegradable options, polymeric HALS like this compound represent advancements over previous generations of UV protection by offering durability and efficiency. 3vsigmausa.com

End-of-Life Considerations for Stabilized Polymers

The presence of UV stabilizers like this compound in polymers has implications for their end-of-life. By preventing photodegradation, these stabilizers ensure that polymers retain their mechanical properties and appearance for extended periods, which is crucial for durable applications in sectors like automotive, construction, and agriculture. 3vsigmausa.comeuroplas.com.vnwelltchemicals.com However, the very stability imparted by HALS can also mean that the polymer material persists in the environment for longer if not properly managed at the end of its useful life. The potential environmental impact of chemical compounds like HALS 770, another HALS, if not properly managed and disposed of, is a consideration. welltchemicals.com While specific data on the degradation or environmental fate of this compound itself at the end of a polymer's life in various environmental conditions is not extensively detailed in the provided search results, the general persistence of stabilized polymers highlights the importance of effective end-of-life management strategies such as recycling.

Regulatory Landscape and Watch Lists for UV Filters

The regulatory landscape for UV filters and stabilizers is evolving, driven by increasing environmental concerns. Regulatory bodies such as the European Chemicals Agency (ECHA) have identified certain UV stabilizers as substances of very high concern due to properties like persistence and bioaccumulation potential. marketdataforecast.com While some benzotriazole (B28993) UV stabilizers have faced stringent regulatory frameworks, industries are increasingly considering HALS as alternatives to comply with regulations and minimize ecological impact. marketdataforecast.com this compound, identified as 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine, is listed in regulatory databases, including those managed by the EPA. epa.govnih.gov It is also listed in the ECHA database, where according to classifications provided by companies, it is considered toxic to aquatic life with long lasting effects, causes serious eye damage, and is harmful if inhaled. europa.eu It is also listed in the FDA's Inventory of Food Contact Substances. fda.gov While the term "watch list" can encompass various levels of scrutiny by regulatory bodies or environmental organizations, the classification and listing in official inventories indicate that this compound is subject to regulatory oversight and assessment based on its properties and uses.

Future Directions in Cyasorb Uv 3641 Research

Computational Chemistry and Modeling for Predictive Degradation Pathways

Computational chemistry and modeling offer powerful tools to gain a more profound understanding of the degradation mechanisms of polymers stabilized with Cyasorb UV 3641 and to predict their long-term performance. Density Functional Theory (DFT) and other computational techniques can be used to study the electronic structure and reaction pathways involved in the UV degradation of polymers and the stabilization mechanisms provided by HALS like this compound researchgate.net. Such studies can help identify the key intermediates and transition states in the degradation process and how the stabilizer interferes with these steps. Furthermore, modeling can simulate the diffusion and distribution of the stabilizer within the polymer matrix, which is crucial for its effectiveness cnrs.fr. Predictive modeling can also help forecast the depletion rate of this compound under various environmental conditions, allowing for more accurate estimations of a material's service life. Future research in this area aims to develop more sophisticated models that can accurately simulate complex interactions within the polymer system, including the effects of other additives and environmental factors, to provide a more complete picture of the degradation process.

Development of Novel Analytical Techniques for In-situ Monitoring

Monitoring the concentration and activity of UV stabilizers like this compound within a polymer matrix over time and under actual service conditions is essential for assessing their performance and predicting remaining service life. Traditional analytical techniques often require sample preparation that can alter the sample or are not suitable for real-time, in-situ measurements. Future research is focused on developing novel analytical techniques that allow for non-destructive, in-situ monitoring of this compound. Techniques such as advanced spectroscopy (e.g., FTIR, Raman, UV-Vis) with enhanced sensitivity and spatial resolution, or hyphenated techniques combining separation methods like chromatography with spectroscopic detectors, could potentially provide valuable information about the distribution, transformation products, and remaining concentration of the stabilizer within the polymer as it ages dss.go.th. The goal is to develop methods that can provide continuous or semi-continuous monitoring in relevant environments, offering a more accurate assessment of the stabilizer's performance in real-world applications.

Exploration of Synergistic Systems with Emerging Additives

The performance of UV stabilizers can often be significantly enhanced when used in combination with other additives, exhibiting synergistic effects google.comcnrs.fr. Future research will continue to explore synergistic systems involving this compound and emerging classes of polymer additives. This includes investigating combinations with different types of UV absorbers, antioxidants, processing stabilizers, and even nanofillers google.com. The aim is to identify combinations that provide superior long-term UV stability, thermal stability, and mechanical properties compared to using this compound alone or with conventional additive packages. Research will focus on understanding the mechanisms behind these synergistic effects at a molecular level to design more effective and efficient additive formulations for specific polymer types and applications. Studies on the interaction between different additives within the polymer matrix are crucial for optimizing these synergistic systems cnrs.fr.

Investigations into Long-Term Field Performance under Diverse Environmental Conditions

While laboratory accelerated aging tests provide valuable data, the long-term performance of polymers stabilized with this compound under diverse real-world environmental conditions is of paramount importance. Future research needs to involve extensive field studies in various climates and geographical locations, exposing stabilized polymers to different levels of UV radiation, temperature fluctuations, humidity, and pollutants. These studies will provide crucial data on how the effectiveness of this compound is influenced by the specific environmental stressors encountered in different regions. The data collected from these long-term field investigations will be vital for validating predictive models and developing more accurate service life estimations for applications ranging from agricultural films to automotive components and building materials univarsolutions.com. Understanding the degradation pathways and stabilizer depletion rates in these varied environments will guide the development of more robust and application-specific stabilization solutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.